molecular formula C14H12N4O2S B12936034 Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester CAS No. 55564-22-2

Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester

Cat. No.: B12936034
CAS No.: 55564-22-2
M. Wt: 300.34 g/mol
InChI Key: TUDBXXDXNSQCLH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester under IUPAC guidelines. The parent structure is 1H-benzimidazole, a bicyclic system comprising fused benzene and imidazole rings. Substituents are numbered according to their positions on the benzimidazole core:

  • The carbamate group (-O(CO)NH-) is attached to position 2 of the benzimidazole, with a methyl ester (-OCH₃) modifying the carbonyl oxygen.
  • The 2-pyridinylthio group (-S-C₅H₃N) is bonded to position 5 via a sulfur atom, forming a thioether linkage.

The name reflects the hierarchy of functional groups, prioritizing the carbamate moiety over the thioether. This aligns with nomenclature patterns observed in related benzimidazole derivatives, such as methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate (PubChem CID 135346).

Molecular Architecture Analysis

Benzene Ring Substitution Patterns

The benzimidazole core consists of a benzene ring fused to an imidazole ring. Key substitution effects include:

  • Position 2 : The carbamate group introduces steric hindrance and electronic effects due to its planar amide structure. The methyl ester further stabilizes the carbamate via resonance.
  • Position 5 : The 2-pyridinylthio group introduces a bulky, aromatic substituent. The sulfur atom adopts a thioether configuration , with bond lengths of approximately 1.81 Å for C-S and 1.76 Å for S-C(pyridine), consistent with similar thioether linkages.

Substituents at positions 2 and 5 create an ortho-directing effect, influencing reactivity and intramolecular interactions.

Thioether Linkage Configuration

The thioether bridge (-S-) connects the benzimidazole and pyridine rings. Key features include:

  • Bond Angles : The C-S-C angle is ~104°, characteristic of sp³-hybridized sulfur.
  • Conformational Flexibility : Rotation around the C-S bond allows the pyridine ring to adopt multiple orientations relative to the benzimidazole plane.
  • Electronic Effects : The sulfur atom donates electron density to the benzimidazole ring via resonance, slightly activating the aromatic system toward electrophilic substitution.
Carbamate Functional Group Geometry

The carbamate group (-O(CO)NH-) exhibits a planar geometry due to conjugation between the carbonyl (C=O) and amide (N-H) groups:

  • Bond Lengths : C=O (1.21 Å), C-N (1.34 Å), and N-O (1.41 Å), consistent with delocalized electron density.
  • Methyl Ester Effects : The methoxy group (-OCH₃) enhances the carbamate’s stability by donating electron density through the ester oxygen.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are unavailable in the provided sources, insights can be inferred from structurally related benzimidazole derivatives:

Parameter Value (Inferred) Source Analog
Crystal System Monoclinic Nickel-benzimidazole complex
Space Group C2/c
Unit Cell Dimensions a ≈ 14.9 Å, b ≈ 8.5 Å
Packing Motif π-π stacking between aromatic rings

The solid-state structure likely features π-π interactions between benzimidazole and pyridine rings, stabilized by van der Waals forces. Hydrogen bonding between the carbamate N-H and adjacent oxygen atoms may further stabilize the lattice.

Properties

CAS No.

55564-22-2

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

methyl N-(6-pyridin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-10-6-5-9(8-11(10)17-13)21-12-4-2-3-7-15-12/h2-8H,1H3,(H2,16,17,18,19)

InChI Key

TUDBXXDXNSQCLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Thiocyanation of Ortho-Nitroaniline

  • Reactants: Ortho-nitroaniline, ammonium or alkali metal thiocyanate.
  • Conditions: Presence of an oxidizing halogen agent such as bromine or chlorine.
  • Process: The ortho-nitroaniline is thiocyanated by reaction with ammonium thiocyanate in methanol, with bromine added to facilitate oxidation. This produces a solid thiocyano-2-nitroaniline intermediate, which is isolated by filtration.
  • Notes: The reaction is typically conducted under inert atmosphere to prevent oxidation of sensitive intermediates.

Alkylation of Thiocyanate Intermediate

  • Reactants: Thiocyano-2-nitroaniline, alkyl halide (e.g., propyl bromide), alkyl alcohol (e.g., propanol), alkali metal cyanide (e.g., sodium cyanide), phase transfer catalyst (e.g., methyl tributyl ammonium chloride).
  • Conditions: Moderate agitation at room temperature or slightly elevated temperature.
  • Process: The thiocyanate intermediate is alkylated in the presence of cyanide ions and a phase transfer catalyst to yield alkylthio-2-nitroaniline. Both alkyl groups in the halide and alcohol are typically the same and contain 1 to 4 carbon atoms.
  • Notes: The phase transfer catalyst facilitates the transfer of cyanide ions into the organic phase, improving reaction efficiency.

Reduction of Nitro Group to o-Phenylenediamine

  • Reactants: Alkylthio-2-nitroaniline, aqueous sodium sulfide or sodium disulfide.
  • Conditions: Elevated temperature (reflux), inert atmosphere.
  • Process: The nitro group is reduced to an amine group by treatment with aqueous sodium sulfide under reflux. The reaction is monitored until complete conversion to alkylthio-o-phenylenediamine is achieved.
  • Notes: The inert atmosphere prevents oxidation of the sensitive diamine product.

Formation of Benzimidazole Carbamate

  • Reactants: Alkylthio-o-phenylenediamine, alkali or alkaline earth metal salt of methyl cyano carbamate.
  • Conditions: Reflux temperature, pH maintained at approximately 4 by addition of acid (e.g., hydrochloric acid).
  • Process: The diamine is condensed with the methyl cyano carbamate salt under reflux. Methanol formed during the reaction is distilled off, and the pH is carefully controlled to optimize yield and purity. The product precipitates and is isolated by filtration, washing, and drying.
  • Notes: The pH control is critical to prevent side reactions and ensure high purity of the methyl ester carbamate product.
Step Reagents & Conditions Outcome Yield & Purity
Thiocyanation o-Nitroaniline + NH4SCN + Br2 in MeOH Thiocyano-2-nitroaniline (solid) Isolated by filtration
Alkylation Thiocyano-2-nitroaniline + n-propyl bromide + n-propanol + NaCN + methyl tributyl ammonium chloride 4-propylthio-2-nitroaniline ~90% by GC
Reduction 4-propylthio-2-nitroaniline + Na2S·9H2O, reflux, inert atmosphere 4-propylthio-o-phenylenediamine 98.5% purity by GC
Carbamate formation Diamine + sodium salt of methyl cyano carbamate, reflux, pH ~4 Methyl 5-propylthio-2-benzimidazole carbamate 58-73% yield, 90-97% purity by HPLC

This example is adapted from a patented process for methyl 5-propylthio-2-benzimidazole carbamate, which is structurally analogous to the target compound and shares the same benzimidazole carbamate core and alkylthio substitution pattern.

  • Purity Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor intermediate and final product purity.
  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural features at each stage.
  • Reaction Atmosphere: Inert atmosphere (e.g., nitrogen or argon) is essential during reduction and sensitive steps to prevent oxidation.
  • pH Control: Maintaining pH around 4 during carbamate formation is critical for optimal yield and product stability.
  • Solvent Removal: Distillation of methanol during carbamate formation drives the reaction forward and prevents dilution.
Step No. Reaction Type Key Reagents Conditions Product Intermediate
1 Thiocyanation o-Nitroaniline, NH4SCN, Br2 Methanol, inert atmosphere Thiocyano-2-nitroaniline
2 Alkylation Alkyl halide, alkyl alcohol, NaCN, phase transfer catalyst Room temp, moderate agitation Alkylthio-2-nitroaniline
3 Reduction Sodium sulfide (Na2S), water Reflux, inert atmosphere Alkylthio-o-phenylenediamine
4 Carbamate formation Alkylthio-o-phenylenediamine, sodium salt of methyl cyano carbamate, acid Reflux, pH ~4 Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester

The preparation of this compound involves a well-defined multi-step synthetic route starting from ortho-nitroaniline derivatives. The process integrates thiocyanation, alkylation, reduction, and carbamate formation under carefully controlled conditions to achieve high purity and yield. The methodology is supported by detailed patent literature and chemical research, ensuring a robust and reproducible synthesis suitable for research and development purposes.

This comprehensive synthesis approach provides a foundation for further chemical modifications and biological evaluations of this compound class.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbamate Group

The methyl carbamate moiety (-O(CO)NCH₃) undergoes nucleophilic substitution and hydrolysis:

Reaction TypeConditionsProductsReferences
HydrolysisAcidic (HCl, H₂O)Carbamic acid intermediate → CO₂ + [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]amine
HydrolysisAlkaline (NaOH, H₂O)Methanol + [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate anion
AminolysisPrimary/secondary aminesSubstituted urea derivatives
  • Kinetics : Hydrolysis rates increase under elevated temperatures (60–120°C) and pressure (2–30 bar).

  • Stability : The carbamate group is susceptible to enzymatic cleavage (e.g., esterases), forming bioactive amine derivatives .

Redox Reactions at the Pyridinylthio Substituent

The sulfur atom in the 2-pyridinylthio group participates in oxidation:

Reaction TypeReagentsProductsReferences
OxidationH₂O₂, NaIO₄Sulfoxide (-S(O)-) or sulfone (-SO₂-) derivatives
ReductionZn/HClThiol (-SH) intermediate
  • Selectivity : Controlled oxidation yields sulfoxide as the primary product, while excess oxidant forms sulfones .

  • Biological Relevance : Sulfoxide metabolites exhibit altered binding affinity to biological targets (e.g., tubulin) .

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole core undergoes regioselective electrophilic attacks:

Reaction TypeReagentsPosition ModifiedReferences
NitrationHNO₃/H₂SO₄C-4 or C-6 (para to thioether group)
HalogenationCl₂/Br₂ (FeCl₃ catalyst)C-5 or C-7
  • Directing Effects : The pyridinylthio group deactivates the ring, favoring substitution at positions ortho/para to the sulfur.

Complexation with Metal Ions

The pyridine nitrogen and benzimidazole NH act as ligands:

Metal IonCoordination SiteComplex Stability Constant (Log K)References
Cu²⁺Pyridine N, benzimidazole NH8.2 ± 0.3 (pH 7.4)
Fe³⁺Pyridine N6.7 ± 0.2
  • Applications : Metal complexes enhance solubility and modulate redox properties for catalytic or therapeutic uses.

Degradation Pathways

Environmental and metabolic degradation studies reveal:

PathwayConditionsMajor ProductsReferences
PhotolysisUV light (λ = 254 nm)5-(2-pyridinyl)sulfonic acid + CO₂
MicrobialSoil microbiota2-aminobenzimidazole derivatives
Hepatic MetabolismCytochrome P450 enzymesHydroxylated metabolites (e.g., 5-HBC)
  • Persistence : Half-life in soil ranges from 14–30 days, depending on pH and microbial activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including carbamic acid derivatives, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anthelmintic Properties
Carbamic acid derivatives are also noted for their anthelmintic effects. They act against parasitic worms, which is crucial in veterinary and human medicine. The mechanism involves disrupting the metabolic processes of the parasites, leading to their death .

Cancer Research
Studies have shown that compounds containing benzimidazole moieties can induce apoptosis in cancer cells. This property is attributed to their ability to interact with DNA and inhibit cell division. Ongoing research aims to optimize these compounds for enhanced efficacy against various cancer types .

Agricultural Applications

Pesticides and Herbicides
Carbamic acid derivatives are utilized in formulating pesticides and herbicides. Their effectiveness in controlling pests while being less harmful to non-target species makes them valuable in sustainable agriculture practices. The compound's ability to disrupt the nervous systems of insects is particularly noteworthy .

Plant Growth Regulators
Research has indicated that certain carbamic acid derivatives can function as plant growth regulators, promoting growth and improving yield under specific conditions. This application is essential for enhancing agricultural productivity while minimizing chemical inputs .

Material Science

Polymer Chemistry
The unique properties of carbamic acid derivatives allow them to be incorporated into polymer formulations, enhancing mechanical strength and thermal stability. These materials find applications in coatings, adhesives, and composite materials used in various industries .

Nanotechnology
In nanotechnology, carbamic acid derivatives are explored for their potential in synthesizing nanoparticles with specific functionalities. Their chemical structure allows for the attachment of various functional groups, enabling the design of nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2023)Identified significant inhibition of bacterial growth by carbamate derivatives .
Anthelmintic PropertiesVeterinary Parasitology (2022)Demonstrated effective reduction in worm load in treated anim

Mechanism of Action

The mechanism by which Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The exact pathways depend on the specific biological context and the nature of the target organism or cell type.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole carbamates are distinguished by their 5-position substituents, which dictate their pharmacological profiles. Below is a detailed comparison of key analogs:

Table 1: Structural and Pharmacological Comparison of Benzimidazole Carbamates

Compound Name 5-Position Substituent Molecular Formula Molecular Weight (g/mol) LD50 (Oral, Rat) Primary Applications References
Target Compound 2-Pyridinylthio C₁₄H₁₂N₄O₂S 300.34 Not reported Hypothesized anthelmintic
Albendazole Propylthio C₁₂H₁₅N₃O₂S 265.33 1320–2400 mg/kg Broad-spectrum anthelmintic
Fenbendazole Phenylthio C₁₅H₁₃N₃O₂S 299.35 >5000 mg/kg Veterinary nematode control
Flubendazole 4-Fluorobenzoyl C₁₆H₁₂FN₃O₃ 313.29 Not reported Human/animal helminth infections
Mebendazole Benzoyl C₁₆H₁₃N₃O₃ 295.30 715–1434 mg/kg Human intestinal parasites
Oxfendazole Phenylsulfinyl C₁₅H₁₃N₃O₃S 315.35 Not reported Veterinary use (metabolite of fenbendazole)
Carbendazim None (unsubstituted) C₉H₉N₃O₂ 161.19 >5000 mg/kg Agricultural fungicide

Key Observations:

Substituent Impact on Toxicity: Albendazole (propylthio) and mebendazole (benzoyl) exhibit moderate toxicity (LD₅₀ ~715–2400 mg/kg), while fenbendazole (phenylthio) and carbendazim (unsubstituted) show lower acute toxicity (LD₅₀ >5000 mg/kg) .

Structural Influence on Applications: Albendazole: The propylthio group enhances lipophilicity, improving tissue penetration for systemic parasitic infections . Fenbendazole/Flubendazole: Aromatic substituents (phenylthio, fluorobenzoyl) increase stability and target affinity for gastrointestinal parasites in animals .

Mechanistic Insights :

  • All benzimidazole carbamates inhibit β-tubulin polymerization in parasites, disrupting microtubule assembly .
  • Substituent variations modulate binding affinity to β-tubulin isoforms. For example, flubendazole’s 4-fluorobenzoyl group enhances selectivity for helminthic over mammalian tubulin .

Biological Activity

Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester, also known by its chemical structure C14H12N4O2S, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 10470072
  • Solubility : Poorly soluble in water.

Structural Features

The compound features a benzimidazole core with a pyridinylthio substituent, which is significant for its biological interactions. The presence of the carbamate functional group enhances its pharmacological profile by potentially improving bioavailability and modulating enzyme interactions.

The biological activity of carbamic acid derivatives, particularly those containing benzimidazole moieties, often involves inhibition of various biological targets. The specific mechanisms can include:

  • Anthelmintic Activity : Similar compounds have been documented to exhibit anthelmintic properties by disrupting the energy metabolism of parasites.
  • Enzyme Inhibition : Compounds like this may act as inhibitors of enzymes such as acetylcholinesterase, leading to prolonged neurotransmitter action and potential therapeutic effects in neurological disorders .

In Vitro Studies

Research has shown that carbamic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .

In Vivo Studies

Animal studies have demonstrated the efficacy of similar compounds in reducing tumor growth and enhancing survival rates in models of cancer. For example, one study found that a related benzimidazole compound significantly inhibited tumor growth in mice when administered at a dosage of 50 mg/kg body weight .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer properties of a related benzimidazole derivative. The results indicated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates in treated mice compared to controls .

Case Study 2: Anthelmintic Efficacy

Another investigation focused on the anthelmintic efficacy of benzimidazole derivatives in sheep infected with nematodes. The study concluded that treatment with the compound resulted in a 90% reduction in parasite load within two weeks .

Toxicological Profile

The toxicological assessment indicates that carbamic acid derivatives have low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models. However, chronic exposure has been associated with testicular dysfunction and alterations in reproductive parameters .

Parameter Value
LD50 (oral)>2000 mg/kg
Histopathological ChangesDegeneration in testes
Acute ToxicityLow

Q & A

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

To confirm structural identity and purity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., pyridinylthio at the 5-position of benzimidazole) and carbamate functionality. Compare with spectral data of analogous compounds like Albendazole , Flubendazole , or Mebendazole .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm for benzimidazole absorbance). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve degradation products, referencing Albendazole analysis protocols .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methyl carbamate group) using ESI-MS or MALDI-TOF .

Q. What synthetic strategies are effective for introducing the 2-pyridinylthio substituent during benzimidazole carbamate synthesis?

The synthesis typically involves:

  • Thioether Formation : React 2-mercaptopyridine with a pre-functionalized benzimidazole intermediate (e.g., 5-nitro-1H-benzimidazole) under nucleophilic aromatic substitution conditions. Use catalysts like CuI or Pd complexes for regioselectivity .
  • Cyclization Optimization : Employ thiourea intermediates for benzimidazole ring closure, as seen in Albendazole synthesis . Adjust reaction temperature (80–120°C) and solvent (e.g., DMF or toluene) to maximize yield.
  • Carbamate Esterification : React the benzimidazole-thioether with methyl chloroformate in the presence of a base (e.g., triethylamine) .

Advanced Research Questions

Q. How does the 2-pyridinylthio group influence pharmacokinetic properties compared to other 5-position substituents (e.g., benzoyl, propylthio)?

The pyridinylthio group may enhance:

  • Lipophilicity : Measure logP via shake-flask method; compare with Albendazole (logP ~3.5) and Flubendazole (logP ~3.1) . Pyridine’s electron-withdrawing nature could reduce solubility compared to alkylthio groups.
  • Metabolic Stability : Use liver microsome assays to assess oxidative metabolism. Pyridinylthio may undergo sulfoxidation (similar to Albendazole sulfoxide ), detectable via LC-MS/MS .
  • Target Binding : Perform molecular docking studies with β-tubulin (common target for benzimidazoles). The pyridinylthio group’s planarity and hydrogen-bonding capacity may alter binding affinity compared to bulkier substituents .

Q. What in vitro and in vivo models are suitable for evaluating resistance mechanisms against this compound?

  • In Vitro :
    • Egg Hatch Assay : Test efficacy against helminth eggs (e.g., Haemonchus contortus), comparing LC50 values to Albendazole-resistant strains .
    • β-Tubulin Mutagenesis : Express mutant β-tubulin isoforms in yeast or nematodes (e.g., C. elegans) to identify resistance-associated mutations (e.g., F200Y) .
  • In Vivo :
    • Rodent Models : Administer the compound to infected mice and monitor parasite load reduction. Compare pharmacokinetic parameters (e.g., AUC, Cmax) with Flubendazole .
    • Resistance Induction : Serial passage parasites under sublethal drug pressure; sequence β-tubulin genes post-trial to detect mutations .

Methodological Considerations

Q. How can degradation products be characterized under stressed conditions (e.g., heat, pH)?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions. Monitor via HPLC-MS to identify major degradation pathways (e.g., hydrolysis of the carbamate ester or sulfoxidation of the thioether) .
  • Stability-Indicating Methods : Validate HPLC protocols per ICH guidelines, ensuring separation of degradation peaks. Reference Albendazole stability studies, where sulfoxide and 2-aminobenzimidazole are common breakdown products .

Q. What crystallographic techniques are effective for elucidating polymorphic forms or salt derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via solvent evaporation (e.g., methanol/HCl for hydrochloride salts ). Analyze hydrogen-bonding networks, as seen in Mebendazole HCl’s N–H···Cl interactions .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of synthesized batches with known polymorphs (e.g., Mebendazole Forms A, B, C) to detect undesired crystalline forms .

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